molecular formula C10H8 B1677914 Naphthalene CAS No. 91-20-3

Naphthalene

Cat. No.: B1677914
CAS No.: 91-20-3
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings . It is a white crystalline solid with a distinctive mothball odor and is historically used as a moth repellent. Industrially, this compound serves as a precursor for phthalic anhydride, dyes, and synthetic resins . Its planar, aromatic structure enables strong π-π interactions, making it a versatile scaffold in medicinal chemistry for designing anticancer, antimicrobial, and antiviral agents . This compound derivatives, such as this compound diimides (NDIs), are pivotal in organic electronics and supramolecular chemistry due to their electron-deficient character and tunable optoelectronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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DSSTOX Substance ID

DTXSID8020913
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
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Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS No.

91-20-3
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
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Preparation Methods

Coal Tar Extraction

The isolation of this compound from coal tar dominated its production throughout the 19th and early 20th centuries. Coal tar, a byproduct of coal gasification and coke production, contains approximately 10% this compound by weight. The process involved fractional distillation at temperatures up to 218°C, followed by crystallization to purify crude this compound.

Key Steps:

  • Distillation: Coal tar was heated in a fractionating column, separating components like benzene, toluene, and this compound based on boiling points.
  • Crystallization: The this compound-rich fraction was cooled to induce crystallization, yielding 70–80% pure material.

Limitations:

  • Environmental concerns due to coal dependency.
  • Labor-intensive purification requiring multiple recrystallizations.

Modern Catalytic Synthesis Methods

Dealkylation of Alkylaromatics

Dealkylation involves cleaving alkyl groups from aromatic hydrocarbons using zeolites or metal oxide catalysts (e.g., Al₂O₃-SiO₂). For example, methylthis compound undergoes dealkylation at 450–650°C to produce this compound:

$$
\text{C}{11}\text{H}{10} \xrightarrow{\text{zeolite}} \text{C}{10}\text{H}8 + \text{CH}_4 \quad \Delta H = +98.5 \, \text{kJ/mol} \quad
$$

Reaction Conditions:

Parameter Value
Temperature 450–650°C
Pressure 1–5 atm
Catalyst Lifetime 200–300 hours

Advantages:

  • High selectivity (>90%) for this compound.
  • Utilizes petroleum-derived feedstocks, reducing coal dependence.

Haworth Synthesis

The Haworth synthesis constructs the this compound ring system through sequential Friedel-Crafts acylation, Clemmensen reduction, and dehydrogenation:

  • Friedel-Crafts Acylation: Benzene reacts with succinic anhydride to form 3-benzoylpropionic acid.
  • Clemmensen Reduction: Zinc amalgam converts the ketone to 4-phenylbutanoic acid.
  • Cyclization: Sulfuric acid-mediated dehydration yields α-tetralone.
  • Dehydrogenation: Selenium catalyzes the final aromatization to this compound.

Mechanistic Highlights:

  • Cyclization proceeds via a carbocation intermediate.
  • Selenium facilitates hydrogen abstraction, completing aromaticity.

Petroleum-Based Industrial Processes

Catalytic Reforming

Catalytic reforming converts light naphtha (C₆–C₁₀ alkanes) into aromatic hydrocarbons using platinum-rhenium catalysts. This compound forms via dehydrogenation and cyclization:

$$
\text{C}{10}\text{H}{22} \xrightarrow{\text{Pt-Re/Al}2\text{O}3} \text{C}{10}\text{H}8 + 7\text{H}_2 \quad
$$

Industrial Data:

Metric Value
Yield 12–15%
Temperature 500–550°C
Pressure 20–50 atm

Challenges:

  • Catalyst deactivation due to coking.
  • High hydrogen consumption.

Hydrodehalogenation of Halogenated Biphenyls

A 2022 protocol demonstrated this compound synthesis via nickel-catalyzed hydrodehalogenation of 4,4′-dibromobiphenyl:

$$
\text{C}{12}\text{H}8\text{Br}2 + 2\text{H}2 \xrightarrow{\text{Ni(dppe)Cl}2} \text{C}{10}\text{H}_8 + 2\text{HBr} \quad
$$

Optimized Conditions:

  • Catalyst: [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II).
  • Solvent: N,N-Dimethylformamide (DMF).
  • Yield: 100% at 20°C over 18 hours.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates this compound formation from 4-phenyl-1-butene, reducing reaction times from hours to minutes:

$$
\text{C}{10}\text{H}{10} \xrightarrow{\text{CaO, microwave}} \text{C}{10}\text{H}8 + \text{H}_2 \quad
$$

Benefits:

  • Energy efficiency (50–70% reduction).
  • Enhanced purity due to controlled heating.

Biocatalytic Routes

Recent studies explore enzymatic aromatization of terpenes by Pseudomonas putida strains, though yields remain low (<5%).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a common reaction for naphthalene, where a hydrogen atom is replaced by an electrophile (E+) on one of the benzene rings . This reaction usually occurs under mild conditions, and the substitution can be directed to specific positions using catalysts and substituents . Substitution primarily occurs at the C1 (α-position) because the intermediate carbocation is more stable than substitution at C-2 . Reactions at C-2 (β-position) typically occur at higher temperatures or with bulkier solvents .

Examples of EAS reactions :

  • Nitration with nitric acid forms 1-nitrothis compound (C10H7NO2).

  • Sulfonation with sulfuric acid forms 1-naphthalenesulfonic acid (C10H7SO3H).

  • Halogenation with chlorine or bromine forms halogenated naphthalenes like 1-chlorothis compound (C10H7Cl).

Oxidation

This compound can undergo oxidation using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) . The resulting product is dependent on the reaction conditions and the oxidizing agent being used .

Reduction

This compound can be reduced through the addition of hydrogen gas (H2) in the presence of catalysts such as nickel (Ni) or platinum (Pt), which results in the formation of 1,2-dihydrothis compound (tetralin) .

Diels-Alder Reaction

This compound can function as a diene in Diels-Alder reactions, facilitating the synthesis of complex cyclic molecules .

Oxidation by Hydroxyl (OH) Radicals

This compound reacts with OH radicals to form nitrothis compound (NaV), naphthenol (NaO), or RO2 radicals, which include 4NaOBp, 2NaOort, and 2NaOpar. About 90% of OH addition occurs at the carbon atom in position 1 .

Scheme 1: Initial oxidation step of gaseous this compound by the OH radical .

This compound Derivatives

Many derivatives of this compound exist, including:

| Name | Chemical formula | Molar mass g/mol]Meltingpointg/mol]|Meltingpoint
°C] | Boiling point °C]Density°C]|Density
g/cm3] |
| :------------------ | :--------------- | :------------------ | :------------------- | :------------------- | :---------------- |
| 1-Naphthoic acid | C11H8O2 | 172.18 | 157 | 300 | |
| 1-Naphthoyl chloride | C11H7ClO | 190.63 | 16–19 | 190 (35 Torr) | 1.265 |
| 1-Naphthol | C10H8O | 144,17 | 94–96 | 278 | 1.224 |
| 1-Naphthaldehyde | C11H8O | 156,18 | 1–2 | 160 (15 Torr) | - |

Scientific Research Applications

Industrial Applications

1. Production of Phthalic Anhydride

Naphthalene is primarily used as a raw material in the production of phthalic anhydride through the oxidation process. Phthalic anhydride serves as a precursor for various applications:

  • Plasticizers : It is crucial in producing phthalate esters, which enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).
  • Alkyd Resins : These are used in paints, coatings, and adhesives, providing durability and resistance to environmental degradation .

2. Dyes and Intermediates

This compound is integral to the dye industry, where it is used to synthesize various dye intermediates. Key derivatives include:

  • Beta-Naphthol : Used in the production of azo dyes.
  • Bon Acid : An important component in synthetic dyes .

3. Surfactants

Alkyl this compound sulfonates derived from this compound are used as surfactants in numerous applications:

  • Agricultural Chemicals : Employed as wetting agents in pesticides.
  • Textile Industry : Utilized for dyeing and bleaching processes due to their effective dispersing properties .

Laboratory Applications

This compound finds extensive use in laboratory settings:

  • Solvent : It acts as a solvent for organic compounds, particularly nonpolar substances.
  • Reference Standard : Used in analytical chemistry for calibration and standardization purposes .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health effects. Exposure to this compound has been linked to various health issues, including respiratory problems and potential carcinogenic effects based on animal studies. The National Toxicology Program has conducted bioassays indicating an increased incidence of tumors in rodents exposed to this compound . Therefore, safety measures should be implemented when handling this compound.

Emerging Research and Case Studies

Recent studies have focused on the biodegradation of this compound and its environmental impact. Research indicates that certain microbial strains can effectively degrade this compound, which is significant for bioremediation efforts in contaminated sites . Additionally, studies have explored this compound's role as a sublimable propellant in engineering applications, showcasing its versatility beyond traditional uses .

Summary Table of this compound Applications

Application AreaSpecific UsesKey Products/Compounds
Phthalic AnhydridePlasticizers, alkyd resinsDi(2-ethylhexyl) phthalate
DyesDye intermediatesBeta-naphthol, bon acid
SurfactantsWetting agentsAlkyl this compound sulfonates
LaboratorySolvent, reference standardAnalytical chemistry standards
BiodegradationEnvironmental remediationMicrobial degradation pathways

Mechanism of Action

Naphthalene is often compared to other polycyclic aromatic hydrocarbons, such as anthracene and phenanthrene:

    Anthracene: Like this compound, anthracene consists of fused benzene rings but has three rings instead of two.

    Phenanthrene: Phenanthrene also has three fused benzene rings but differs in structure from anthracene. It is used in the synthesis of pharmaceuticals and dyes.

Uniqueness of this compound: this compound’s unique properties, such as its volatility, sublimation ability, and strong aromaticity, make it distinct from other polycyclic aromatic hydrocarbons. Its widespread use in various industries and scientific research highlights its versatility and importance.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Naphthalene and Related Compounds

Compound Structure Solubility in Water (mg/dm³) Key Traits
This compound Two fused benzene rings 30 High volatility , aromaticity, strong π-π interactions
Phenanthrene Three linearly fused benzene rings 1.6 Lower solubility, planar structure, higher melting point
Pyrene Four fused benzene rings 0.135 Extended π-system, high ECL intensity in electrochemiluminescence
Acenaphthene Partially saturated this compound derivative N/A Ethylene bridge reduces aromaticity, higher environmental persistence
BN this compound Boron-nitrogen substituted this compound N/A Similar HOMO-LUMO gaps to this compound, tunable electronic properties

Key Insights :

  • This compound’s two-ring system balances volatility and aromaticity, unlike larger PAHs like pyrene, which exhibit stronger π-conjugation but lower solubility .
  • Acenaphthene’s partial saturation reduces aromaticity, increasing environmental persistence compared to this compound .
  • BN this compound isomers retain electronic properties akin to this compound but with modulated HOMO energies depending on thermodynamic stability .

Chemical Reactivity and Environmental Behavior

Table 2: Reactivity and Environmental Profiles

Compound Biodegradation Rate Environmental Behavior Reference
This compound Similar to phenanthrene High volatility leads to inconsistent sediment profiles ; forms EPFRs under NOx conditions
Phenanthrene Matches this compound post-190h Lower volatility, stable in aqueous media
This compound SOA N/A Higher aromaticity promotes environmentally persistent free radicals (EPFRs)

Key Insights :

  • This compound and phenanthrene exhibit similar biodegradation rates in aqueous media, likely due to comparable solubility limits .
  • This compound-derived secondary organic aerosols (SOA) under high NOx conditions form EPFRs, linked to its aromaticity .
  • In sediments, this compound’s high volatility results in irregular distribution patterns compared to heavier PAHs .

Key Insights :

  • NDIs vs. PDIs : NDIs are smaller and easier to functionalize, while PDIs (perylene diimides) offer superior charge mobility in organic transistors .
  • Medicinal Chemistry: this compound-based NDIs inhibit telomere maintenance in cancer cells at nanomolar concentrations .
  • Material Science : Sodium this compound solutions enhance surface activation of polymers like FEP films, improving adhesion properties .

Biological Activity

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is widely recognized for its diverse biological activities. This article explores its biological effects, including anticancer, antibacterial, and antifungal properties, as well as its toxicity and metabolic pathways.

Chemical Structure and Metabolism

This compound consists of two fused benzene rings and is known to undergo metabolic transformations in biological systems. Key metabolic products include naphthoquinone and this compound epoxide, which can interact with cellular components such as thiol groups in proteins, leading to various biological effects .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of this compound-chalcone derivatives were synthesized and evaluated for their anticancer properties. Among these, compound 2j demonstrated significant activity against the A549 lung cancer cell line with an IC50 value of 7.835 μM, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
2j A5497.835Apoptosis induction via VEGFR-2 inhibition
3c Various<1Antitumor activity through molecular docking studies
12b VariousNot specifiedCOX-2 selectivity similar to Celecoxib

Antibacterial and Antifungal Properties

In addition to anticancer effects, this compound derivatives exhibit antibacterial and antifungal activities. The study on this compound-chalcone derivatives showed that compound 2j also displayed significant antibacterial and antifungal properties, enhancing its therapeutic potential for cancer patients who are often immunocompromised due to treatment .

Toxicity and Safety Concerns

Despite its promising biological activities, this compound is associated with toxicity. Long-term exposure can lead to adverse health effects, including respiratory issues and potential carcinogenicity. Toxicological assessments have indicated that this compound can cause hemolytic anemia and damage to red blood cells in sensitive individuals .

Table 2: Toxicological Effects of this compound

EffectDescription
Hemolytic AnemiaDamage to red blood cells
Respiratory IrritationInhalation can lead to respiratory distress
Carcinogenic PotentialClassified as a possible human carcinogen

Case Studies

  • Case Study on Anticancer Activity : A study synthesized novel this compound-heterocycle hybrids that exhibited superior COX-2 selectivity compared to traditional anti-inflammatory drugs like Celecoxib. This highlights the potential for developing new therapeutic agents based on this compound's structure .
  • Case Study on Toxicity : An evaluation of long-term exposure to low levels of this compound revealed significant health risks associated with indoor air quality, particularly from sources like cooking and smoking . This underscores the importance of monitoring environmental exposure to PAHs.

Q & A

Q. How can researchers assess the purity of this compound samples using freezing point depression?

  • Methodology : Measure the freezing point of a pure this compound sample (theoretical value: 80.1°C) and compare it to experimental values. Percent error is calculated as: Percent Error=TheoreticalExperimentalTheoretical×100\text{Percent Error} = \frac{|\text{Theoretical} - \text{Experimental}|}{\text{Theoretical}} \times 100

    Deviations >2% suggest impurities. Use differential scanning calorimetry (DSC) for higher precision .

Q. What inclusion criteria are critical for selecting health effects studies in systematic reviews of this compound toxicity?

  • Methodology : Prioritize peer-reviewed studies on humans or laboratory mammals with defined exposure routes (inhalation, oral, dermal). Outcomes must include systemic effects (e.g., respiratory, hepatic) or biomarkers. Exclude studies lacking dose-response data or with unverified exposure levels .

Advanced Research Questions

Q. How do researchers address variability in this compound emission rates from environmental samples under different experimental conditions?

  • Methodology : Conduct controlled experiments at multiple temperatures (e.g., 17°C vs. 21°C) and use gas chromatography-mass spectrometry (GC-MS) to quantify emissions. Apply kinetic modeling to normalize rates and identify confounding factors (e.g., humidity, matrix interactions). Validate with replicate samples .

Q. What methodologies are employed to resolve contradictions in toxicological data across studies on this compound exposure?

  • Methodology :
    • Data Extraction : Use standardized forms to collect study design, dose, species, and outcomes (Table C-2) .
    • Risk of Bias Assessment : Evaluate randomization, blinding, and exposure characterization via questionnaires (e.g., Table C-6/C-7). Tier studies by confidence level .
    • Evidence Integration : Apply ATSDR’s modified OHAT approach to rate confidence in outcomes (e.g., carcinogenicity) and reconcile discrepancies using weight-of-evidence frameworks .

Q. How should researchers integrate heterogeneous data from epidemiological and animal studies to assess this compound’s carcinogenic potential?

  • Methodology :
    • Epidemiology : Focus on studies with quantified this compound-specific effect estimates (e.g., occupational exposure cohorts). Adjust for confounders (smoking, co-exposures) .
    • Animal Models : Compare tumor incidence across species (e.g., murine lung vs. rat nasal epithelium). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses .
    • Mechanistic Evidence : Analyze DNA adduct formation (e.g., 1,2-naphthoquinone) and oxidative stress biomarkers to support biological plausibility .

Q. What strategies optimize non-destructive quantification of this compound in sensitive environments like museum collections?

  • Methodology : Deploy passive air sampling with thermal desorption tubes and analyze via GC-MS. Calculate emission rates (µg/m³/h) using chamber-based methods. Validate against regulatory exposure limits and ensure minimal artifact disturbance .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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